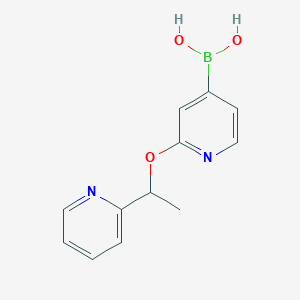
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with an ethoxy group and another pyridine ring Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium or Grignard reagent to form the corresponding organometallic intermediate, which is then treated with a boron reagent such as trimethyl borate or pinacolborane to yield the boronic acid .
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reaction conditions is carefully controlled to minimize by-products and ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source and a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) and catalysts (e.g., Pd/C).
Major Products
Aplicaciones Científicas De Investigación
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, inhibiting enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, commonly used in cross-coupling reactions.
Pyridine-4-boronic acid pinacol ester: A boronic ester with similar reactivity but different solubility and stability properties.
Uniqueness
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid is unique due to its dual pyridine rings and ethoxy linkage, which can impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Propiedades
Fórmula molecular |
C12H13BN2O3 |
|---|---|
Peso molecular |
244.06 g/mol |
Nombre IUPAC |
[2-(1-pyridin-2-ylethoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H13BN2O3/c1-9(11-4-2-3-6-14-11)18-12-8-10(13(16)17)5-7-15-12/h2-9,16-17H,1H3 |
Clave InChI |
LDJSHHFKDXGSTP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)OC(C)C2=CC=CC=N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















